molecular formula C18H21N5O3 B2949936 N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 952873-40-4

N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2949936
CAS No.: 952873-40-4
M. Wt: 355.398
InChI Key: YGKMJUHVQWBYIJ-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo-triazine carboxamide class, characterized by a fused bicyclic core (imidazo[2,1-c][1,2,4]triazine) with a 4-oxo group and substituted aryl/alkyl moieties. The cyclopentyl group at the N-position and 4-methoxyphenyl substituent at the 8-position distinguish it structurally. Such derivatives are typically synthesized via diazotization, acylation, and nucleophilic substitution, as seen in analogous compounds .

Properties

IUPAC Name

N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-26-14-8-6-13(7-9-14)22-10-11-23-17(25)15(20-21-18(22)23)16(24)19-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKMJUHVQWBYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from commercially available starting materialsReaction conditions may vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (RN: 946280-67-7)

  • Core Structure : Same imidazo[2,1-c][1,2,4]triazine backbone.
  • Substituents :
  • 8-position: 4-Fluorophenyl (electron-withdrawing group) vs. 4-methoxyphenyl (electron-donating group) in the target compound.
  • N-position: 3-isopropoxypropyl vs. cyclopentyl.
    • Impact : The fluorophenyl group may enhance metabolic stability but reduce solubility compared to methoxyphenyl. The cyclopentyl group likely increases lipophilicity relative to the isopropoxypropyl chain .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Core Structure: Imidazo[1,2-a]pyridine (different bicyclic system). Functional Groups: Nitrophenyl (strong electron-withdrawing), cyano, and ester groups.

Table 1: Substituent and Property Comparison
Compound 8-Substituent N-Substituent Core Structure Key Properties (Inferred)
Target Compound 4-Methoxyphenyl Cyclopentyl Imidazo[2,1-c][1,2,4]triazine Moderate solubility, high lipophilicity
946280-67-7 4-Fluorophenyl 3-Isopropoxypropyl Imidazo[2,1-c][1,2,4]triazine Enhanced metabolic stability
Diethyl derivative 4-Nitrophenyl Phenethyl Imidazo[1,2-a]pyridine High reactivity, lower specificity

Pharmacological and Physicochemical Implications

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve solubility but reduce oxidative stability compared to fluorophenyl .
  • N-Substituent Effects : Cyclopentyl’s bulkiness could enhance membrane permeability but limit metabolic clearance relative to smaller alkyl chains like isopropoxypropyl .
  • Core Rigidity : The imidazo-triazine core’s planar structure may favor interactions with enzymatic active sites over the imidazo-pyridine’s flexible scaffold .

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